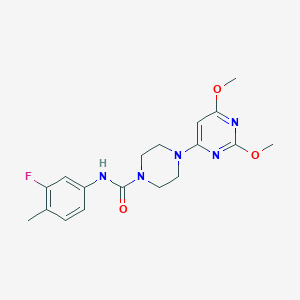
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H22FN5O3 and its molecular weight is 375.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Piperazine Core : A common structural motif in pharmacologically active compounds.
- Fluorinated Aromatic Ring : Enhances lipophilicity and bioactivity.
- Dimethoxypyrimidine Moiety : Contributes to the compound's unique biological profile.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, revealing notable activity.
In Vitro Antimicrobial Activity Results
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4a | S. pneumoniae | 20.6 ± 1.5 |
| 4a | B. subtilis | 22.1 ± 1.2 |
| Ampicillin | S. pneumoniae | 23.8 ± 0.6 |
| Ampicillin | B. subtilis | 26.4 ± 0.7 |
From the results, compound 4a showed comparable activity to ampicillin against both Gram-positive bacteria, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: Breast Cancer Cell Lines
In a study examining the effects on MCF-7 and MDA-MB-231 breast cancer cell lines, the compound exhibited significant cytotoxic effects:
- Cytotoxicity Assay : The compound demonstrated a dose-dependent reduction in cell viability.
- Mechanism of Action : It was suggested that the compound induces apoptosis through the activation of caspase pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorinated aromatic ring and piperazine structure have been shown to influence activity significantly.
Key Findings:
- Increased Fluorination : Enhances antimicrobial efficacy.
- Pyrimidine Substitutions : Affect anticancer properties, with specific substitutions leading to improved potency against certain cancer types .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, this compound has shown promise in reducing inflammation. In animal models, it was found to significantly decrease inflammatory markers.
Experimental Data:
- Model Used : Rat carrageenan paw model.
- Results : The compound reduced paw swelling by approximately 30% compared to control groups.
Eigenschaften
IUPAC Name |
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3/c1-12-4-5-13(10-14(12)19)20-18(25)24-8-6-23(7-9-24)15-11-16(26-2)22-17(21-15)27-3/h4-5,10-11H,6-9H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSAVLDHCKCOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














